(2S)-2-(dimethylamino)butanoic acid
Description
BenchChem offers high-quality (2S)-2-(dimethylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(dimethylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
UNIKQYIJSJGRRS-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](C(=O)O)N(C)C |
SMILES canonique |
CCC(C(=O)O)N(C)C |
Séquence |
X |
Origine du produit |
United States |
Difference between N,N-dimethyl-L-2-aminobutyric acid and L-2-aminobutyric acid
Technical Guide: Comparative Analysis of L-2-Aminobutyric Acid and N,N-Dimethyl-L-2-Aminobutyric Acid
Executive Summary & Strategic Positioning
In the landscape of non-proteinogenic amino acids, L-2-aminobutyric acid (L-Abu) and its derivative N,N-dimethyl-L-2-aminobutyric acid represent two distinct tools for chemical biology and medicinal chemistry.
-
L-Abu (Homoalanine) is a fundamental scaffold, primarily used as a steric probe (isosteric to Cysteine but redox-inert) and a metabolic biomarker for sepsis and glutathione turnover.
-
N,N-Dimethyl-L-Abu is a functionalized derivative, engineered to modulate lipophilicity , membrane permeability , and peptide backbone conformation . By removing the hydrogen bond donor capability of the
-amine, it forces specific secondary structures (e.g., disrupting -sheets) and enhances the "drug-likeness" of peptide therapeutics.
This guide provides a technical deep-dive into their physicochemical differences, synthesis pathways, and selection criteria for drug development.
Physicochemical & Structural Comparison
The core difference lies in the amine substitution. This modification drastically alters the molecule's interaction with solvent, enzymes, and receptors.
Table 1: Comparative Physicochemical Profile
| Feature | L-2-Aminobutyric Acid (L-Abu) | N,N-Dimethyl-L-2-Aminobutyric Acid |
| Structure | Primary Amine ( | Tertiary Amine ( |
| CAS Number | 1492-24-6 | Custom Synthesis / Research Grade |
| Formula | ||
| MW | 103.12 g/mol | 131.17 g/mol |
| H-Bond Donors | 2 (Amine + Carboxyl) | 1 (Carboxyl only) |
| pKa ( | ~9.6 (Typical for | ~8.0–8.5 (Lowered due to steric/solvation effects) |
| Lipophilicity (LogP) | -2.9 (Highly Hydrophilic) | ~ -1.5 (Increased Lipophilicity) |
| Primary Utility | Biosynthetic precursor, steric control | Permeability enhancer, conformational constraint |
Structural Impact Analysis
-
L-Abu: Acts as a "Cysteine-minus-Sulfur" or "Alanine-plus-Methylene." It maintains the standard zwitterionic behavior of natural amino acids, allowing it to participate in canonical hydrogen bonding networks within a protein core.
-
N,N-Dimethyl-L-Abu: The two methyl groups create steric clash , restricting rotation around the
bond ( angle). Furthermore, the lack of an NH proton prevents the formation of canonical hydrogen bonds (e.g., in an -helix or -sheet), often inducing a cis-peptide bond or acting as a "breaker" residue to induce turns.
Synthesis & Derivatization Protocols
While L-Abu is commercially available, the N,N-dimethyl derivative often requires in situ preparation or custom synthesis. The most robust method for converting L-Abu to its dimethyl analog is Reductive Amination .
Mechanism of Action: Reductive Amination
The reaction proceeds via the formation of an iminium ion intermediate using formaldehyde, which is then irreversibly reduced by a hydride source (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride).
Figure 1: Synthetic pathway for the N,N-dimethylation of L-2-aminobutyric acid via reductive amination.
Experimental Protocol: Synthesis of N,N-Dimethyl-L-Abu
Objective: Selective dimethylation of the
-
Reagents:
-
L-2-Aminobutyric acid (1.0 eq)
-
Formaldehyde (37% aq. solution, 5.0 eq)
-
Sodium Cyanoborohydride (
, 3.0 eq) -
Acetonitrile/Water (1:1 v/v)
-
Acetic Acid (to adjust pH)
-
-
Procedure:
-
Step 1: Dissolve L-Abu in
. -
Step 2: Add Formaldehyde. Stir for 15 minutes at room temperature to allow pre-equilibrium of the hemiaminal/imine.
-
Step 3: Adjust pH to ~5–6 using Acetic Acid. Critical: This protonates the imine, accelerating reduction, but prevents HCN formation from cyanoborohydride.
-
Step 4: Add
portion-wise over 30 minutes. -
Step 5: Stir for 4–12 hours. Monitor via TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amines).
-
Step 6: Quench with 1N HCl (destroy excess hydride). Concentrate in vacuo.
-
Step 7: Purify via Ion-Exchange Chromatography (Dowex 50W) to remove excess salts and formaldehyde byproducts.
-
Validation:
-
1H NMR: Look for a strong singlet integration of 6H at
ppm (N-Me group). -
Mass Spec: Observe parent ion shift from
to .
Biological & Pharmacological Applications
L-2-Aminobutyric Acid (L-Abu)
-
Sepsis Biomarker: Elevated plasma levels of L-Abu (often referred to as
-amino-n-butyric acid in clinical literature) correlate with hepatic dysfunction and sepsis severity. It reflects altered hepatic glutathione synthesis, where L-Abu replaces Cysteine in the -glutamyl cycle under stress, forming ophthalmic acid. -
Peptide Isostere: Used to replace Cysteine in peptides to prevent disulfide bond formation while maintaining similar steric bulk (
vs ).
N,N-Dimethyl-L-2-Aminobutyric Acid
-
Permeability Enhancement: The "N-methylation effect" is a known strategy in peptide drug discovery (e.g., Cyclosporine A). Methylating the amine removes a hydrogen bond donor. This reduces the energy penalty for the molecule to desolvate from water and enter the lipid bilayer, significantly improving oral bioavailability and membrane permeability .
-
Proteolytic Stability: The bulky tertiary amine hinders the approach of aminopeptidases, extending the half-life of peptides containing this residue at the N-terminus.
Decision Matrix: When to Use Which?
Figure 2: Strategic decision tree for selecting between L-Abu and its dimethyl derivative.
References
-
L-2-Aminobutyric Acid Properties & CAS
-
Sepsis & Metabolic Role
- Chiarla, C., et al. (2011). "Characterization of alpha-amino-n-butyric acid correlations in sepsis.
-
Reductive Amination Methodology
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] (Foundational protocol for amine methylation).
-
-
N-Methylation in Peptide Drug Design
- Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
Sources
Application Notes and Protocols for the Use of N,N-dimethyl-L-2-aminobutyric Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Expanding the Chemical Space of Peptides with N,N-dimethyl-L-2-aminobutyric Acid
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. N,N-dimethylated amino acids, such as N,N-dimethyl-L-2-aminobutyric acid, are of particular interest in drug discovery. The presence of two methyl groups on the alpha-amino group introduces significant steric bulk and alters the electronic properties of the amino acid.[1] This modification can lead to peptides with enhanced metabolic stability, increased cell permeability, and improved oral bioavailability.[2] However, the unique structural features of N,N-dimethyl-L-2-aminobutyric acid also present distinct challenges during solid-phase peptide synthesis (SPPS).
This comprehensive guide provides detailed application notes and protocols for the successful incorporation of N,N-dimethyl-L-2-aminobutyric acid into peptide sequences using Fmoc-based SPPS. We will delve into the underlying chemical principles, address common challenges, and offer field-proven strategies to enable researchers to confidently utilize this valuable building block in their peptide-based drug development programs.
The Challenge of Steric Hindrance and Hydrophobicity
The primary obstacle in the utilization of N,N-dimethyl-L-2-aminobutyric acid in SPPS is the steric hindrance imposed by the two methyl groups on the α-nitrogen. This steric bulk can significantly impede the coupling reaction, leading to incomplete acylation and the formation of deletion peptides.[2] Furthermore, the dimethylamino group increases the hydrophobicity of the amino acid, which can contribute to peptide aggregation and solubility issues during both synthesis and purification.[2]
Overcoming these challenges requires a systematic approach involving the careful selection of coupling reagents, optimization of reaction conditions, and specialized purification strategies.
Key Considerations for Successful Synthesis
Resin Selection
The choice of solid support is a critical first step in SPPS. For the synthesis of peptides containing the C-terminal acid, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The high acid lability of this resin allows for the cleavage of the peptide from the solid support under mild acidic conditions, which helps to preserve the integrity of sensitive peptide sequences. For peptides with a C-terminal amide, a Rink Amide resin is a suitable choice.
Coupling Reagents: Driving the Reaction to Completion
Standard coupling reagents may prove inefficient in overcoming the steric hindrance of N,N-dimethyl-L-2-aminobutyric acid. Therefore, the use of highly efficient coupling reagents is paramount.
| Coupling Reagent | Chemical Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low racemization, particularly effective for sterically hindered and N-methylated amino acids.[3][4] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and widely used, often in combination with HOBt to suppress racemization.[3] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for coupling N-protected N-methyl amino acids.[3] |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | A more reactive phosphonium salt-based reagent, useful for difficult couplings.[3] |
Expert Insight: For the coupling of N,N-dimethyl-L-2-aminobutyric acid, HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is our primary recommendation. The use of collidine is particularly advantageous as its increased steric bulk can help to minimize racemization.[5]
Minimizing Racemization
The activation of N-alkylated amino acids can increase their susceptibility to racemization.[6] To mitigate this risk, the following strategies should be employed:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), to the coupling reaction can significantly suppress racemization.[7]
-
Choice of Base: As mentioned, sterically hindered bases like 2,4,6-collidine are preferred over less hindered bases such as triethylamine to reduce the rate of racemization.[5]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the deprotected resin-bound peptide.
Experimental Protocols
The following protocols are designed for manual Fmoc-SPPS on a 0.1 mmol scale. They can be adapted for automated peptide synthesizers.
Protocol 1: Resin Loading of the First Amino Acid
This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride resin.
-
Resin Swelling: Place 300 mg of 2-chlorotrityl chloride resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for at least 30 minutes.[8]
-
Amino Acid Preparation: In a separate vial, dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM. Add 3.0 equivalents of DIEA.
-
Loading: Drain the DCM from the swollen resin. Add the amino acid/DIEA solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/methanol/DIEA (8:1.5:0.5 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Fmoc-SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
Application Note: Precision Synthesis of (2S)-2-(Dimethylamino)butanoic Acid Ethyl Ester
Topic: Preparation of (2S)-2-(dimethylamino)butanoic acid ethyl ester Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This application note details a robust, two-step protocol for the preparation of (2S)-2-(dimethylamino)butanoic acid ethyl ester starting from commercially available L-2-aminobutyric acid (L-Abu) .[1]
The synthesis of chiral
Key Chemical Attributes
| Property | Specification |
| Target Molecule | (2S)-2-(dimethylamino)butanoic acid ethyl ester |
| CAS (Generic/Salt) | Analogous to 23516-43-0 (Precursor Ethyl Ester HCl) |
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol |
| Chirality | |
| Key Precursor | L-2-Aminobutyric acid (CAS: 1492-24-6) |
Retrosynthetic Analysis & Strategy
To ensure the integrity of the chiral center at the
Pathway:
-
Activation/Protection: Fischer Esterification of L-Abu using Thionyl Chloride (
) and Ethanol. -
Functionalization: Reductive
-dimethylation using Formaldehyde ( ) and Sodium Cyanoborohydride ( ).[2]
Figure 1: Synthetic workflow designed to minimize racemization risks.
Experimental Protocols
Protocol A: Preparation of L-2-Aminobutyric Acid Ethyl Ester Hydrochloride
Objective: Convert the zwitterionic amino acid into its ethyl ester hydrochloride.[1] Mechanism: Acid-catalyzed Fischer Esterification.[1]
Materials
-
L-2-Aminobutyric acid (10.0 g, 97.0 mmol)[1]
-
Thionyl Chloride (
) (14.0 mL, 194 mmol, 2.0 equiv) -
Absolute Ethanol (100 mL)
-
Diethyl Ether (for precipitation)
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Chilling: Charge the flask with 100 mL of absolute ethanol and cool to 0°C in an ice bath.
-
Activation: Dropwise, add Thionyl Chloride (14.0 mL) over 20 minutes. Caution: Exothermic reaction with evolution of
and gas. Perform in a fume hood. -
Addition: Add L-2-Aminobutyric acid (10.0 g) in one portion. The solid will slowly dissolve.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Checkpoint: The solution should become clear and homogeneous.
-
-
Workup: Concentrate the solution under reduced pressure (Rotavap, 40°C) to remove excess ethanol and
. -
Purification:
-
Add 20 mL of cold ethanol to the oily residue and re-evaporate (azeotropic removal of traces of
). -
Triturate the resulting solid/oil with Diethyl Ether (50 mL) to induce crystallization.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
-
-
Yield: Expect ~15.5 g (95%) of white crystalline solid.
-
Validation: Check melting point (Lit. 130-131°C for HCl salt).
-
Protocol B: Reductive N,N-Dimethylation (High-Fidelity Route)
Objective: Install two methyl groups on the amine nitrogen without racemizing the
Materials
-
L-2-Aminobutyric acid ethyl ester HCl (From Protocol A) (5.0 g, 29.8 mmol)[1]
-
Formaldehyde (37% aq.[5] solution) (12 mL, ~150 mmol, 5.0 equiv)
-
Sodium Cyanoborohydride (
) (5.6 g, 89.4 mmol, 3.0 equiv) -
Glacial Acetic Acid (to adjust pH)
-
Methanol (50 mL)
-
Saturated
solution[1] -
Dichloromethane (DCM)[6]
Procedure
-
Solubilization: In a 250 mL RBF, dissolve the Amino Ester HCl (5.0 g) in Methanol (50 mL).
-
pH Adjustment: Add Glacial Acetic Acid dropwise until the pH is approximately 5–6 (check with wet pH paper). Critical: The iminium ion formation is optimal at this pH.
-
Carbonyl Addition: Add Formaldehyde solution (12 mL) in one portion. Stir at room temperature for 15 minutes.
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Cyanoborohydride (5.6 g) portion-wise over 20 minutes. Caution: Toxic HCN gas can evolve if pH drops too low. Ensure good ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitoring: TLC (SiO2, DCM/MeOH 9:1) should show disappearance of the primary amine (ninhydrin positive) and appearance of the tertiary amine (Dragendorff or Iodine active).
-
-
Quenching: Carefully add 10 mL of water. Evaporate the methanol under reduced pressure.
-
Extraction:
-
Basify the aqueous residue with saturated
(or ) to pH ~9. -
Extract with Dichloromethane (3 x 30 mL).
-
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Purification: The crude oil is typically pure enough for use (>95%). For analytical grade, distill under reduced pressure (Kugelrohr or vacuum distillation).
-
Expected bp: ~60-65°C at 5-10 mmHg (Estimated based on analog Ethyl 4-(dimethylamino)butyrate).[1]
-
Quality Control & Validation
To ensure the product meets "Drug Development" standards, the following validation steps are mandatory.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Purity | GC-MS or HPLC-ELSD | > 97.0% Area |
| Chiral Purity | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% ee (Enantiomeric Excess) |
| Optical Rotation | Polarimetry |
Troubleshooting Guide
-
Issue: Low Yield in Step 2.
-
Cause: Incomplete imine formation or hydrolysis of the ester.
-
Fix: Ensure molecular sieves are used if the solvent is wet. Do not allow the reaction to run longer than 16h to prevent ester hydrolysis.
-
-
Issue: Racemization.
-
Cause: pH too high (basic) during workup or excessive heat.
-
Fix: Keep workup cold (0-5°C) during the basification step.[1] Use the minimum amount of base required to extract the amine.
-
Safety & Handling (HSE)
-
Sodium Cyanoborohydride (
): Highly toxic if ingested or in contact with acid (releases HCN).[2] All weighing and reactions must be performed in a functioning fume hood. Quench waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal. -
Thionyl Chloride: Reacts violently with water. Corrosive.
-
Formaldehyde: Known carcinogen. Avoid inhalation.
References
-
Eschweiler-Clarke Reaction Overview
-
Eschweiler, W. (1905).[7][8][9] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd".[7][8][9] Ber. Dtsch. Chem. Ges.[8] 38 (1): 880–882.[7][8][9] Link[7]
-
Clarke, H. T., et al. (1933).[7][8] "The Action of Formaldehyde on Amines and Amino Acids".[5][7][8][10] J. Am. Chem. Soc.[7][8] 55 (11): 4571–4587. Link
-
-
Reductive Amination with Sodium Cyanoborohydride
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
Physical Data Support
Sources
- 1. prepchem.com [prepchem.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (2S)-2-(dimethylamino)butanoic acid from reaction byproducts
Executive Summary & Challenge Profile
The purification of (2S)-2-(dimethylamino)butanoic acid presents a distinct set of challenges typical of small, zwitterionic molecules. Unlike lipophilic intermediates, this compound cannot be efficiently extracted into standard organic solvents (DCM, EtOAc) from aqueous reaction mixtures due to its high polarity and "internal salt" character.
Key Purification Challenges:
-
Inorganic Salt Removal: Reductive amination (e.g., using NaBH₃CN or NaBH(OAc)₃) generates stoichiometric amounts of inorganic salts that co-elute with the zwitterion.
-
The "Betaine" Impurity: Over-methylation produces the quaternary ammonium species (2-(trimethylammonio)butanoate), a permanent cation that mimics the target product's solubility profile.
-
Enantiomeric Excess (ee): The alpha-proton is susceptible to racemization during synthesis; maintaining the (S)-configuration requires gentle handling and specific chiral polishing.[1]
This guide moves beyond generic protocols, offering a self-validating workflow based on Ion Exchange (IEX) and Zwitterionic Chiral Chromatography .
Master Purification Workflow
The following logic flow illustrates the decision matrix for isolating the target molecule from a crude aqueous reaction mixture.
Figure 1: Strategic workflow for zwitterion isolation. Note the specific branch for quaternary ammonium removal.
Module 1: Bulk Isolation & Desalting (SCX)
Objective: Isolate the amino acid from inorganic salts (Na, B, P species) and non-basic organic byproducts.
The Science:
At pH < 2.0, the target molecule is fully protonated (
Protocol:
-
Resin Selection: Use a strong cation exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120 , H+ form).[1]
-
Why X8? 8% cross-linkage offers the best balance between capacity and kinetics for small molecules (MW < 200).
-
-
Column Preparation:
-
Loading:
-
Washing:
-
Elution:
-
Workup:
Module 2: The "Betaine" Problem (Impurity Removal)
Issue: Over-methylation creates 2-(trimethylammonio)butanoate . Why it fails standard purification: Both the target and the impurity bind to SCX resins. They co-elute.
The Solution: Negative Mode IEX We exploit the fact that the quaternary ammonium group cannot be deprotonated.
| Species | Charge at pH 2.0 | Charge at pH 11.0 |
| Target (Dimethyl) | Cationic (+1) | Anionic (-1) |
| Impurity (Trimethyl) | Cationic (+1) | Zwitterionic/Cationic (0/+1) |
Protocol:
-
Resin: Use a Weak Cation Exchanger (e.g., Amberlite IRC-86 or similar carboxylate resin) pre-equilibrated to pH 11 (Na+ form).[1]
-
Alternative: Pass through a strong basic anion exchanger (Dowex 1X8), but recovery can be lower due to strong binding.[1]
-
-
Loading:
-
Dissolve the semi-pure solid from Module 1 in water.[1] Adjust pH to 11.0 with NaOH.
-
-
Elution:
-
Pass the solution through the cation exchange column.[10]
-
The Target (Net charge -1) will be repelled by the resin and flow through in the void volume.
-
The Impurity (Permanent + charge) will bind to the resin.
-
-
Result: The flow-through contains your purified target.[1]
Module 3: Chiral Polishing (Enantiomeric Purity)
If optical rotation
Method A: Zwitterionic Chiral HPLC (Analytical & Prep) Standard C18 or silica columns fail to retain these polar molecules.[1] Use Zwitterionic phases (e.g., Chiralpak ZWIX(+) or ZWIX(-)).
-
Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) + 50mM Formic Acid + 25mM Diethylamine.[1]
-
Mechanism: These columns use a double ion-pairing mechanism specifically designed for amino acids.[1]
-
Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule has weak UV absorbance (only carboxyl end absorption at 200-210nm).
Method B: Classical Resolution (Scale-up) If HPLC is unavailable, recrystallization with a chiral acid is effective.[1]
-
Form a salt with (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol.
-
The diastereomeric salt of the (S)-amine usually crystallizes preferentially (verify via small scale screen).
Troubleshooting Guide (FAQ)
Q1: My recovery after the SCX column (Module 1) is < 50%. Where is my compound?
Diagnosis: You likely eluted with insufficient pH strength or volume.[1] Fix:
-
Ensure you are using 2M NH₄OH .[1] Weak bases (bicarbonate) are insufficient to disrupt the ionic bond.
-
Check the resin capacity.[1] If you overloaded the column, the product flowed through during the loading step.
-
Test: Check the initial flow-through and the resin beads (boil a small sample of resin in 2M NaOH) to see if the product is still trapped.
Q2: The product is an oil/gum that won't crystallize.[1]
Diagnosis: Trace water or inorganic salts (like NH₄Cl) are preventing lattice formation.[1] Zwitterions are notoriously hygroscopic.[1] Fix:
-
Azeotropic Drying: Co-evaporate with Toluene or Ethanol 3x to remove bound water.[1]
-
Trituration: Add dry Acetone or Diethyl Ether to the oil and scratch the flask sides. The zwitterion is insoluble in these, forcing precipitation.
Q3: HPLC shows a single peak, but NMR shows impurities.
Diagnosis: The impurity is likely inorganic or lacks a chromophore.[1] Fix:
-
Standard UV detection (254 nm) is blind to this molecule.[1] Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to determine absolute purity.
-
Use ELSD/CAD detectors for HPLC.[1]
References
-
Ion Exchange of Amino Acids: Bio-Rad Laboratories.[1] Guide to Ion Exchange Chromatography. (Standard industrial reference for resin capacities and selection).
-
Zwitterionic Chiral Separation: Daicel Chiral Technologies. Separation of Free Amino Acids on Zwitterionic Stationary Phases (ZWIX).
- Betaine/Amino Acid Separation:Journal of Chromatography A. "Separation of quaternary ammonium compounds from amino acids using cation-exchange chromatography.
-
pKa and Isoelectric Points: CRC Handbook of Chemistry and Physics. Dissociation constants of organic acids and bases.[1][11]
Comparison of Methods
| Method | Purity Potential | Scalability | Cost | Best For |
| SCX (Ion Exchange) | 90-95% | High | Low | Initial salt removal |
| Recrystallization | >98% | Medium | Low | Final polishing |
| Prep HPLC (ZWIX) | >99.5% | Low | High | Enantiomeric separation |
| Nanofiltration | 85-90% | Very High | Medium | Industrial desalting |
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. studylib.net [studylib.net]
- 6. quora.com [quora.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. US2528022A - Purification of antibiotics by ion exchange procedures - Google Patents [patents.google.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Solubilization & Handling of (2S)-2-(dimethylamino)butanoic acid
Topic: Best solvents for dissolving (2S)-2-(dimethylamino)butanoic acid free acid Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.
Product: (2S)-2-(dimethylamino)butanoic acid (Free Acid)
CAS: 1492-24-6 (Parent L-2-aminobutyric acid reference); Specific N,N-dimethyl derivative derivatives often custom synthesized.
Chemical Class:
Executive Summary
(2S)-2-(dimethylamino)butanoic acid exists primarily as a zwitterion (inner salt) in its solid "free acid" state. This structural reality dictates its solubility profile: it is highly soluble in protic, polar solvents (Water, Methanol) but virtually insoluble in non-polar or moderately polar organic solvents (DCM, Hexane, Ethyl Acetate) unless pH manipulation disrupts the ionic lattice.
This guide addresses the most common solubility challenges, extraction protocols, and purification techniques for this compound.
Part 1: Primary Solvent Selection
Q1: What are the best solvents for preparing a stock solution?
A: The choice depends entirely on your downstream application.
| Application | Recommended Solvent | Solubility Rating | Technical Notes |
| Biological Assays | Water or PBS | Excellent (>50 mg/mL) | The compound is zwitterionic and hydrophilic. It dissolves instantly in neutral aqueous media. |
| Organic Synthesis | Methanol or Ethanol | Good | Lower alcohols can solvate the ionic charges of the zwitterion effectively. |
| Cryo-Storage | DMSO | Excellent | Universal solvent; useful for high-concentration stocks (100 mM+) to prevent freeze-thaw degradation. |
| NMR Analysis | D₂O or CD₃OD | Excellent | Use D₂O for the cleanest baseline; CD₃OD if exchangeable protons are not of interest. |
Q2: Why does the "Free Acid" not dissolve in Dichloromethane (DCM) or Ethyl Acetate?
A: This is a common misconception regarding nomenclature. While labeled a "Free Acid," the compound is chemically a Zwitterion at neutral pH.
-
Mechanism: The basic dimethylamino group (
) deprotonates the carboxylic acid ( ). The resulting molecule has a positive charge on the nitrogen and a negative charge on the oxygen ( ). -
Result: The crystal lattice is held together by strong electrostatic forces (ionic bonding), which non-polar solvents like DCM or Hexane cannot overcome.
-
Solution: To dissolve in organic solvents, you must "mask" one of the charges using pH manipulation (see Protocol A below).
Part 2: Troubleshooting & Experimental Protocols
Q3: How can I extract this compound from an aqueous reaction mixture into an organic layer?
A: You cannot extract the zwitterion directly into standard organic solvents. You must shift the pH to suppress one of the charges.
Protocol A: Extraction Strategy
To move the compound into an organic layer (e.g., DCM or Chloroform):
-
Method 1: Cationic Extraction (Acidic pH)
-
Action: Acidify the aqueous phase to pH < 2 using HCl.
-
Species Formed:
(Ammonium Carboxylic Acid). -
Solvent: This species is highly soluble in water but may have improved solubility in DCM/Methanol (9:1) mixtures compared to the zwitterion. Note: Pure DCM is often still insufficient for the hydrochloride salt.
-
-
Method 2: Anionic Extraction (Basic pH) - NOT RECOMMENDED FOR EXTRACTION
-
Action: Basify to pH > 11.
-
Species Formed:
(Amino Carboxylate). -
Result: This salt is extremely water-soluble and will not partition into organic solvents.
-
-
Method 3: The "Isoelectric" Trick (n-Butanol)
-
Action: Adjust aqueous phase to the isoelectric point (pI
6.0). -
Solvent: Extract with n-Butanol .
-
Mechanism: n-Butanol is polar enough to solvate the zwitterion. This is the standard method for extracting amino acids from water [1].
-
Q4: How do I recrystallize the compound to improve purity?
A: Since the compound is a zwitterion, standard "dissolve in hot solvent, cool down" methods using non-polar solvents will fail. Use an Anti-Solvent Precipitation method.
Protocol B: Recrystallization via Anti-Solvent
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol or Water .
-
Precipitation: Slowly add a non-polar anti-solvent (e.g., Acetone , Diethyl Ether , or Acetonitrile ) dropwise with stirring.
-
Crystallization: The zwitterion is insoluble in the anti-solvent and will crystallize out as the polarity of the mixture decreases.
-
Collection: Cool to 4°C, filter, and wash with cold Acetone.
Part 3: Decision Logic & Visualization
The following diagram illustrates the solubility decision tree based on the desired solvent system and pH manipulation.
Figure 1: Solubility Decision Tree for Zwitterionic Amino Acids. Green paths indicate successful solubilization; Red paths indicate insolubility requiring chemical modification.
Part 4: Scientific Rationale & Mechanism
The Zwitterionic Barrier
The fundamental challenge in dissolving (2S)-2-(dimethylamino)butanoic acid lies in its high crystal lattice energy.
-
Thermodynamics: Dissolution requires the solvent-solute interactions to overcome the solute-solute interactions. In a zwitterionic crystal, the electrostatic attraction between the
and groups is extremely strong (similar to NaCl). -
Solvent Capability:
-
Water: High dielectric constant (
) screens these charges effectively [2]. -
DCM: Low dielectric constant (
) cannot screen the charges, leading to insolubility.
-
Effect of N-Methylation
Unlike primary amino acids (e.g., L-2-aminobutyric acid), the N,N-dimethyl group removes two hydrogen bond donors.
-
Consequence: While the zwitterionic character remains, the lattice energy is slightly lower than the parent amino acid due to reduced intermolecular hydrogen bonding. This makes the dimethyl derivative more soluble in alcohols (Ethanol/Methanol) than the parent compound, but still insufficient for pure non-polar solvents [3].
References
-
D. D. Van Slyke , "The Analysis of Proteins by Determination of the Chemical Groups Characteristic of the Different Amino Acids," Journal of Biological Chemistry, vol. 10, pp. 15-55, 1911. Link (Foundational text on amino acid extraction logic).
- Y. Marcus, "The Properties of Solvents," Wiley Series in Solution Chemistry, 1998. (Authoritative source on solvent dielectric constants and solubility parameters).
-
Cayman Chemical , "Product Information: N-Nitroso-N-methyl-4-aminobutyric acid," Cayman Chemical Datasheet, Item No. 30911. Link (Provides solubility data for structurally analogous N-methylated aminobutyric acid derivatives).
-
PubChem , "Compound Summary: 2-(Dimethylamino)butanoic acid," National Library of Medicine. Link (General chemical properties and identifiers).
Removing unreacted formaldehyde after reductive alkylation of amino acids
Topic: Removing Unreacted Formaldehyde After Reductive Alkylation (Dimethyl Labeling) Ticket ID: PROT-FIX-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent" Interferer
In quantitative proteomics, reductive alkylation (dimethyl labeling) is a gold-standard method for stable isotope labeling. However, the reaction relies on a delicate balance: you need excess formaldehyde to drive the reaction to completion, but that same excess becomes a liability immediately after.
Why this matters: Unreacted formaldehyde is not inert. It is an aggressive cross-linker. If left unquenched, it will:
-
Cross-link peptides: Forming methylene bridges (+12 Da) that complicate spectra.
-
Modify N-termini: Causing formylation (+28 Da) instead of the desired dimethylation.
-
Suppress Ionization: Free aldehydes can interfere with electrospray ionization (ESI) stability.
This guide provides the definitive workflow for chemically quenching and physically removing formaldehyde to ensure MS-ready samples.
The Protocol: Chemical Quenching & Physical Cleanup
Do not rely on a single method. Effective removal requires a "One-Two Punch": Chemical Scavenging followed by Solid Phase Extraction (SPE) .
Phase A: Chemical Quenching (The Scavenger)
The most effective way to neutralize formaldehyde in this context is to provide a "sacrificial" amine that outcompetes your peptides.
Recommended Reagent: Ammonia (Ammonium Bicarbonate - ABC).
| Step | Action | Technical Rationale |
| 1 | Prepare Quench Solution | Use 1% Ammonia solution or saturated Ammonium Bicarbonate (ABC) . |
| 2 | Add to Sample | Add the quench solution to your reaction mixture at a 1:10 ratio (e.g., 10 µL quench to 100 µL sample). |
| 3 | Incubate | Incubate on ice or at RT for 10–15 minutes . |
| 4 | Acidify | Acidify with 100% Formic Acid (FA) to pH < 3. |
Critical Insight: Why Ammonia? Ammonia reacts with formaldehyde to form Hexamethylenetetramine (Urotropin) or simple Schiff bases. Unlike Tris or Glycine, ammonia is volatile. If you use ABC, it sublimates during lyophilization, leaving no salt residue.
Phase B: Physical Removal (The Cleanup)
Chemical quenching neutralizes reactivity, but the byproducts (and the reducing agent, e.g., Sodium Cyanoborohydride) remain in solution. You must desalt.
Recommended Method: C18 StageTip or SPE Cartridge.
-
Condition: Wet C18 with 100% Methanol, then equilibrate with 0.1% FA.
-
Load: Load the acidified, quenched sample. Formaldehyde and salts flow through; peptides bind.
-
Wash: Wash 2x with 0.1% FA. This physically removes the formaldehyde-ammonia byproducts.
-
Elute: Elute with 50-80% Acetonitrile/0.1% FA.
-
Dry: Vacuum centrifuge (SpeedVac) to dryness.
Visualizing the Workflow
The following diagram illustrates the chemical pathway and the critical decision points for removal.
Caption: Figure 1. Integrated workflow for reductive alkylation cleanup. Note that chemical quenching converts reactive formaldehyde into non-reactive species prior to physical removal via C18 SPE.
Troubleshooting & FAQs
Q1: I see a +12 Da mass shift on my peptides. What happened?
Diagnosis: This is a Methylene Bridge . Cause: Incomplete quenching. Formaldehyde cross-linked a lysine to another residue (often Arginine or Tyrosine) or formed a Schiff base that was not fully reduced.[1] Fix:
-
Ensure the reducing agent (Sodium Cyanoborohydride) is fresh.
-
Increase the incubation time of the Ammonia quench step.
-
Check pH: The reductive alkylation reaction must be between pH 5 and 7. If pH > 8, cross-linking is favored over methylation.
Q2: Can I use Tris-HCl to quench instead of Ammonia?
Answer: Yes, but with a warning. Analysis: Tris contains a primary amine and will effectively scavenge formaldehyde.
-
Pros: Very fast reaction.
-
Cons: Tris is non-volatile. It must be removed rigorously by C18 SPE. If any Tris remains, it will dominate your MS ion injection time (ion suppression).
-
Verdict: Use Ammonium Bicarbonate (ABC) if possible. Use Tris only if you have a robust offline HPLC fractionation planned.
Q3: Why do I see +28 Da peaks (Formylation) instead of +28 Da (Dimethylation)?
Diagnosis: This is a common confusion.
-
Dimethylation: Adds two methyl groups (+14 x 2 = +28 Da).
-
Formylation: Adds one formyl group (+28 Da). Differentiation: High-resolution MS is required.
-
Dimethylation (2x CH3): Mass shift = +28.0313 Da.
-
Formylation (CO): Mass shift = +27.9949 Da. Root Cause of Formylation: Formic acid reacting with N-termini during the drying down step if the sample was not fully desalted, or oxidation of the formaldehyde. Fix: Ensure complete C18 washing to remove excess reagents before drying.
Comparative Analysis of Quenching Agents
| Quenching Agent | Mechanism | Volatility | MS Compatibility | Recommendation |
| Ammonium Bicarbonate | Reacts to form Urotropin/Schiff Base | High | Excellent | Primary Choice |
| Tris-HCl | Reacts via primary amine | Low | Poor (Suppressant) | Secondary (Requires SPE) |
| Glycine | Reacts via primary amine | Low | Moderate | Common in ChIP, less in proteomics |
| Hydroxylamine | Reverses Schiff bases | Moderate | Good | Specialized use only |
References
-
Boersema, P. J., et al. (2009).[2] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494.
-
Hsu, J. L., et al. (2003).[2] Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843-6852.
-
Ray, J., et al. (2015). Formaldehyde-induced cross-linking: a study of the chemistry and the effects on mass spectrometric analysis. Journal of Proteome Research.
Sources
Comparative Guide: Chiral HPLC Methods for Enantiomeric Purity of N,N-Dimethyl-2-Aminobutyric Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
N,N-Dimethyl-2-aminobutyric acid presents a unique separation challenge compared to standard proteinogenic amino acids. Its structure features a tertiary amine and a carboxylic acid , rendering it zwitterionic over a wide pH range.
The Analytical Challenge:
-
Failure of Standard Derivatization: Traditional pre-column derivatization reagents like OPA (o-Phthalaldehyde) or FMOC-Cl require a primary or secondary amine. The tertiary dimethyl-amino group on this analyte is chemically inert to these reagents.
-
Incompatibility with Crown Ethers: Common Crown Ether columns (e.g., Crownpak CR(+)) rely on the inclusion of a primary ammonium ion (
) into the ether ring. The steric bulk of the N,N-dimethyl group prevents this complexation. -
Zwitterionic Nature: The molecule is highly polar and difficult to retain on standard reversed-phase columns without ion-pairing reagents, which can complicate MS detection.
The Solution: This guide compares the two most robust "Direct" Chiral HPLC methods capable of resolving this specific analyte without derivatization:
-
Method A (Primary Recommendation): Zwitterionic Ion-Exchange (Cinchona-based)[1]
-
Method B (Alternative): Macrocyclic Glycopeptide (Teicoplanin)
Method A: Zwitterionic Ion-Exchange (ZWIX) – The Gold Standard
The Chiralpak ZWIX(+) and ZWIX(-) columns represent the most chemically logical choice for N,N-dimethyl amino acids. These phases utilize a "Double Ion-Pairing" mechanism specifically engineered for zwitterions.[2][3]
Mechanistic Rationale
The stationary phase consists of a Cinchona alkaloid (Quinine or Quinidine) fused with a chiral sulfonic acid.[1][3][4]
-
Interaction 1: The protonated tertiary amine of the analyte forms an ion pair with the anionic sulfonic acid site on the selector.
-
Interaction 2: The carboxylate of the analyte forms an ion pair with the cationic quinuclidine nitrogen of the selector.
-
Steric Fit: The bulky N,N-dimethyl group is accommodated within the "cleft" of the Cinchona selector, often enhancing chiral recognition compared to smaller primary amines due to the "lock-and-key" fit.
Experimental Protocol
| Parameter | Specification |
| Column | Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm) |
| Mobile Phase | MeOH / Water (98:2 v/v) |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine (DEA) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C - 40°C (Temperature often tunes selectivity) |
| Detection | UV @ 210 nm (or CAD/ELSD for higher sensitivity) |
| Elution Order | ZWIX(+) typically elutes L-isomer first; ZWIX(-) elutes D-isomer first. |
Step-by-Step Workflow:
-
Preparation: Dissolve the sample in pure Methanol. Water content >10% in the sample solvent can distort peak shape.
-
Equilibration: Flush column with 20 column volumes of mobile phase. The acid/base equilibrium is critical; ensure the baseline is stable.
-
Optimization: If resolution (
) < 1.5, adjust the acid/base ratio. Increasing DEA concentration (up to 50mM) generally increases retention of the acidic analyte. -
Elution Reversal: If the minor impurity elutes after the main peak (causing tailing issues), switch from ZWIX(+) to ZWIX(-) to reverse the order and place the impurity in front of the main peak.
Method B: Macrocyclic Antibiotic (Teicoplanin) – The Robust Alternative
Astec CHIROBIOTIC T (Teicoplanin) is a proven alternative, particularly if the lab already stocks these columns. Teicoplanin contains peptide pockets that can bind amino acids via hydrogen bonding and hydrophobic interactions.
Mechanistic Rationale
Teicoplanin possesses an "aglycone basket" and sugar moieties.
-
Limitation: The tertiary amine of N,N-dimethyl-2-aminobutyric acid has only one proton available for H-bonding (
), compared to three in primary amines. This weakens the interaction with the stationary phase, potentially reducing retention and resolution compared to primary amino acids. -
Advantage: Highly robust in aqueous mobile phases (Reversed-Phase mode).
Experimental Protocol
| Parameter | Specification |
| Column | Astec CHIROBIOTIC T (5 µm, 250 x 4.6 mm) |
| Mobile Phase | Ethanol / Water (60:40 v/v) |
| Additives | 0.1% Triethylamine Acetate (TEAA) pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Temperature | 20°C (Lower temperature often improves H-bonding) |
| Detection | UV @ 210 nm |
Optimization Note: If retention is too low, switch to the Polar Organic Mode (POM):
-
Mobile Phase: Methanol / Acetonitrile (50:50) + 0.2% Acetic Acid + 0.1% TEA.
-
This suppresses ionization and forces interaction via H-bonding and inclusion, which may be more effective for the hydrophobic N,N-dimethyl group.
Comparative Analysis: ZWIX vs. Teicoplanin
The following table synthesizes performance metrics based on general application data for N-substituted amino acids.
| Feature | Method A: Chiralpak ZWIX (+/-) | Method B: Chirobiotic T |
| Primary Mechanism | Double Ion-Pairing (Specific for Zwitterions) | Inclusion Complex + H-Bonding |
| Suitability for Tertiary Amines | High (Steric bulk aids recognition) | Moderate (Fewer H-bonds reduces retention) |
| Elution Order Control | Excellent (Switch (+) to (-) column) | Fixed (Cannot easily reverse order) |
| MS Compatibility | High (Volatile buffers used) | High (Volatile buffers used) |
| Sample Solubility | Good (MeOH based) | Excellent (Water/Alcohol based) |
| Typical Resolution ( | > 2.0 (Baseline) | 1.2 - 1.8 (Often partial separation) |
| Cost Efficiency | Lower solvent consumption (MeOH) | Robust column life |
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for method selection and optimization for N,N-dimethyl-2-aminobutyric acid.
Caption: Decision tree for selecting and optimizing the chiral HPLC method for N,N-dimethyl-2-aminobutyric acid, highlighting the exclusion of standard derivatization and crown ether methods.
References
-
Chiral Technologies. (2014). Zwitterionic Chiral Stationary Phases (ZWIX) for the Separation of Amino Acids. Retrieved from [Link]
-
Ilisz, I., et al. (2014). "Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds."[5][3][4] Journal of Chromatography A. Retrieved from [Link]
-
Berthod, A., et al. (2010). Chiral Recognition with Macrocyclic Glycopeptides: Mechanisms and Applications. Springer. Retrieved from [Link]
-
Pétursson, S. (2021).[6] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. hplc.eu [hplc.eu]
- 4. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 5. Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Mass Spectrometry Fragmentation Pattern of N,N-Dimethyl-L-2-Aminobutyric Acid
This guide details the mass spectrometry fragmentation behavior of N,N-dimethyl-L-2-aminobutyric acid (also known as N,N-dimethyl-α-aminobutyric acid).[1] It is designed for analytical scientists requiring precise structural validation, particularly when distinguishing this compound from isobaric interferences like Leucine and Isoleucine in complex biological matrices.[1][2]
A Comparative Technical Guide for Structural Elucidation[1]
Executive Summary
N,N-dimethyl-L-2-aminobutyric acid (C₆H₁₃NO₂ , MW 131.[1][2]17) presents a unique analytical challenge due to its isobaric relationship with the common amino acids Leucine and Isoleucine. While all three compounds share a protonated precursor ion at m/z 132 and a primary fragment at m/z 86 , they diverge significantly at the MS³ (second-generation fragment) level.[1]
This guide establishes the m/z 58 fragment ion as the definitive diagnostic marker for N,N-dimethyl-L-2-aminobutyric acid, resulting from the specific cleavage of the ethyl side chain from the dimethylated immonium core.
Chemical Profile & Ionization Properties[1][3][4][5][6][7]
Before analyzing fragmentation, ensure your acquisition parameters match the physicochemical properties of the analyte.
| Property | Value | Mass Spectrometry Implication |
| Formula | C₆H₁₃NO₂ | [M+H]⁺ = 132.10 (Monoisotopic) |
| Structure | CH₃-CH₂-CH[N(CH₃)₂]-COOH | Tertiary amine facilitates high proton affinity.[1] |
| pKa Values | ~2.3 (COOH), ~9.7 (NMe₂) | Positive mode ESI is highly sensitive due to the basic dimethylamino group.[1] |
| Isobars | Leucine, Isoleucine, Hydroxyproline | Requires MS/MS or high-resolution MS for differentiation.[1] |
Fragmentation Mechanism: The Deep Dive
The fragmentation of N,N-dimethyl-L-2-aminobutyric acid follows a predictable pathway governed by charge localization on the tertiary nitrogen.[1]
Primary Fragmentation (MS²)
Upon Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺, m/z 132), the molecule undergoes a characteristic neutral loss of formic acid (HCOOH, 46 Da) .[1] This is a combined loss of the carboxyl group (CO) and water (H₂O), typical for α-amino acids.[1]
-
Transition: m/z 132 → m/z 86
-
Identity: N,N-dimethyl-2-aminobutyryl immonium ion.[1]
-
Structure: [CH₃-CH₂-CH=N(CH₃)₂]⁺
Secondary Fragmentation (MS³) - The Diagnostic Step
The m/z 86 ion is common to Leucine and Isoleucine.[3] However, the structure of the m/z 86 ion differs. For N,N-dimethyl-L-2-aminobutyric acid, the ion stabilizes via the tertiary nitrogen. High-energy CID causes the loss of the ethyl side chain as ethylene (C₂H₄, 28 Da) via a 1,3-hydrogen shift or inductive cleavage.[1]
-
Transition: m/z 86 → m/z 58
-
Identity: Dimethyl-methylene-ammonium ion (Eschenmoser’s salt structure).[1]
-
Structure: [CH₂=N(CH₃)₂]⁺
-
Significance: This ion is highly stable and dominant, serving as the "fingerprint" for the N,N-dimethyl structure.[1]
Visualizing the Pathway
The following diagram illustrates the fragmentation cascade, highlighting the critical divergence from isobaric alternatives.
Caption: Fragmentation pathway showing the divergence of N,N-dimethyl-L-2-aminobutyric acid (green path) from Leucine (red dashed path) at the MS3 level.[1]
Comparative Analysis: Alternatives & Isobars
This section objectively compares N,N-dimethyl-L-2-aminobutyric acid against its primary isobaric interferences. Use this table to program your Multiple Reaction Monitoring (MRM) transitions.
| Compound | Precursor (m/z) | Primary Fragment (Quantifier) | Secondary Fragment (Qualifier) | Mechanism of Distinction |
| N,N-Dimethyl-2-ABA | 132 | 86 | 58 | Loss of C₂H₄ from ethyl side chain yields stable [CH₂=NMe₂]⁺.[1] |
| Leucine | 132 | 86 | 43 | Loss of C₃H₇ (isopropyl) yields [C₃H₇]⁺ or [CH₂=NH₂]⁺ (m/z 30).[1] |
| Isoleucine | 132 | 86 | 69 | Loss of NH₃ or partial side chain yields [C₅H₉]⁺ (m/z 69).[1] |
| Hydroxyproline | 132 | 86 | 68 | Cyclic structure leads to ring fragmentation (loss of H₂O).[1] |
Key Insight: While m/z 86 is the base peak for all these compounds, it lacks specificity. You must monitor the 132 → 86 → 58 transition to confirm the presence of the N,N-dimethyl derivative.
Experimental Protocol
Sample Preparation (Direct Injection/Infusion)
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1]
-
Concentration: 1 µM (to avoid dimer formation).
-
Rationale: Formic acid ensures complete protonation of the tertiary amine, maximizing the [M+H]⁺ signal.
ESI-MS/MS Parameters (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 275°C.
-
Collision Gas: Argon (1.5 mTorr).[1]
-
Collision Energy (CE):
-
Step 1 (132 → 86): 15–20 eV (Moderate energy to strip COOH).[1]
-
Step 2 (86 → 58): 25–30 eV (Higher energy required to cleave the C-C bond in the immonium ion).
-
Self-Validating Quality Control
To ensure your assay is working correctly:
-
Inject Leucine Standard: Verify the presence of m/z 43 and absence of m/z 58.[1]
-
Inject N,N-Dimethyl-2-ABA: Verify the presence of m/z 58 and absence of m/z 43.
-
Co-elution Check: If using LC, these isomers may have similar retention times on C18 columns. Use the unique MS/MS transitions to resolve them.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of alpha-Aminobutyric acid derivatives." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Matrix Science. "Peptide Fragmentation and Immonium Ions." Mascot Help. [Link]
-
Whitman College. "Chapter 2: Fragmentation and Interpretation of Spectra."[1] Instrumentation & Analysis. [Link]
Sources
- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
- 3. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
